molecular formula C6H11NO4 B13330849 3-Amino-2,2-dimethylbutanedioic acid CAS No. 469-41-0

3-Amino-2,2-dimethylbutanedioic acid

Cat. No.: B13330849
CAS No.: 469-41-0
M. Wt: 161.16 g/mol
InChI Key: NWZACHOBRMGGPL-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylbutanedioic acid is an organic compound with the molecular formula C6H11NO4 It is a derivative of butanedioic acid, featuring an amino group and two methyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethylbutanedioic acid can be achieved through several methods. One common approach involves the esterification of hydroxymethyl trimethylacetic acid, followed by protection and ammonolysis to yield the desired product . This method is advantageous due to its reasonable route, ease of obtaining raw materials, low cost, high yield, and simplicity of operation.

Industrial Production Methods

For industrial production, the preparation method described above is scalable and meets the requirements for large-scale synthesis. The use of readily available raw materials and straightforward reaction conditions makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylbutanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, amides, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-2,2-dimethylbutanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylbutanedioic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active compounds. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbutanedioic acid: This compound is structurally similar but lacks the amino group.

    Meso-2,3-dimethylbutanedioic acid: Another isomer with different stereochemistry.

    Racemic-2,3-dimethylbutanedioic acid: A racemic mixture of the compound.

Uniqueness

3-Amino-2,2-dimethylbutanedioic acid is unique due to the presence of both an amino group and two methyl groups on the butanedioic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

469-41-0

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

3-amino-2,2-dimethylbutanedioic acid

InChI

InChI=1S/C6H11NO4/c1-6(2,5(10)11)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

NWZACHOBRMGGPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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